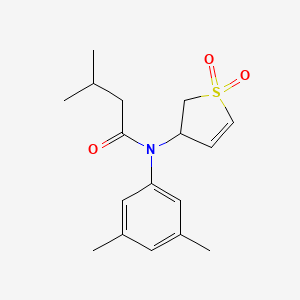

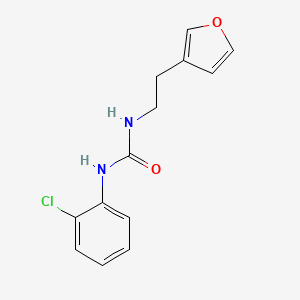

1-(2-(4-苯基-1H-吡唑-1-基)乙基)-3-(3-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery and Synthesis Analysis

The discovery of urea derivatives with significant biological activity has been a subject of interest in recent research. For instance, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were investigated as potent hTRPV1 antagonists, with a systematic structure-activity relationship study optimizing the antagonism toward capsaicin activation . Similarly, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, showing potent activity against human chronic myeloid leukemia (CML) cell line K562, with compound 7 exhibiting significant biological activity and reduced cellular toxicity .

Molecular Structure Analysis

The molecular structures of these urea derivatives were confirmed using various spectroscopic methods, including NMR and mass spectrometry. For example, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized and their structures confirmed by NMR spectra and elemental analyses . Additionally, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The synthesis of these compounds often involves multicomponent reactions, as seen in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives catalyzed by urea . The bifunctional nature of urea catalyzes multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions. The synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments also demonstrates the versatility of reactions involving urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structure. For instance, the solubility in water of the synthesized 1,3-disubstituted ureas was reported to be 45-85 µmol/l . The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was studied by NMR spectroscopy and quantum chemical calculations, revealing the substituent effect on complexation . Additionally, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the compound's potential as an antioxidant .

科学研究应用

水凝胶形成和流变特性

一项研究探索了脲衍生物形成水凝胶的过程,其中研究了该化合物在酸性条件下形成水凝胶的能力。这些凝胶的流变学和形态可以通过改变阴离子特性来调整,这突出了该化合物在制造具有特定物理性质的材料中的用途 (劳埃德和斯特德,2011)。

化学合成中的催化

该化合物的用途在催化中得到了进一步的例证,其中基于脲的催化剂促进了高度功能化衍生物的一锅合成。这展示了该化合物在提高反应效率和产生具有潜在生物活性的多种化学结构中的作用 (李等人,2017)。

抗菌和抗癌应用

对含有磺酰胺基团的新型杂环化合物(由相关前体合成)的研究表明具有显著的抗菌活性。这强调了该化合物在开发新的抗菌剂中的相关性 (阿扎布等人,2013)。此外,针对 p38α MAP 激酶的 N-吡唑、N'-噻唑脲抑制剂的设计和合成突出了该化合物在癌症治疗中的潜在治疗应用中的药用化学作用 (盖特利克等人,2012)。

凝胶化和材料科学

脲衍生物与水溶液形成凝胶的能力突出了它们在材料科学中的用途,特别是在制造具有潜在生物医学应用的新型凝胶材料方面。这在一项研究中得到证明,其中脲溶液诱导特定核苷酸抑制剂凝胶化,表明在药物递送系统中的应用 (基希鲍姆和瓦德克,1976)。

属性

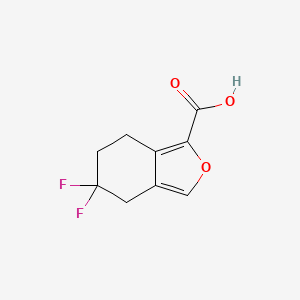

IUPAC Name |

1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c20-19(21,22)16-7-4-8-17(11-16)25-18(27)23-9-10-26-13-15(12-24-26)14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIUTKCDUUVEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)